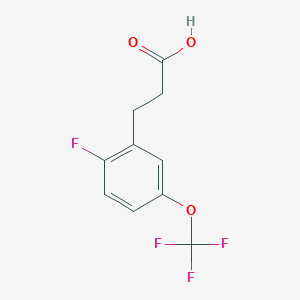

3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid

Description

Properties

IUPAC Name |

3-[2-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c11-8-3-2-7(17-10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZUCPKSXRMQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aromatic Substitution and Fluorination Strategies

This approach involves the initial synthesis of a suitably substituted aromatic precursor, followed by targeted fluorination and functionalization to introduce the fluorine and trifluoromethoxy groups onto the phenyl ring.

Preparation of the Aromatic Core:

Starting from commercially available phenyl derivatives, such as 2'-fluoro-5'-hydroxyphenyl precursors, which can be selectively halogenated or substituted with trifluoromethoxy groups using electrophilic aromatic substitution reactions.Electrophilic Fluorination:

Fluorination at the 2'-position is achieved using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST), which facilitate electrophilic fluorination under mild conditions, ensuring regioselectivity and minimizing over-fluorination.Introduction of the Trifluoromethoxy Group:

Trifluoromethoxy groups are typically introduced via nucleophilic substitution of phenolic hydroxyl groups with trifluoromethyl reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, often in the presence of base catalysts.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Aromatic substitution | Phenol derivatives, electrophilic substitution | ~80% | Selectivity for desired positions |

| Fluorination | DAST, room temp | 85-90% | Regioselective fluorination |

| Trifluoromethoxy introduction | Trifluoromethyl iodide, base | 75-85% | Protecting groups may be employed |

Synthesis via Chlorination and Fluorination of Pyridine Intermediates

Based on patent CN107954924A, a notable route involves chlorination of pyridine derivatives followed by fluorination, which can be adapted for phenyl systems bearing heteroatoms or similar substitution patterns.

Chlorination of Pyridine Precursors:

Using tungsten hexachloride as a catalyst, chlorination of 2,3-dichloropyridine derivatives yields chlorinated intermediates with high regioselectivity.Fluorination with Antimony Pentafluoride and Hydrogen Fluoride:

These reagents facilitate the replacement of chlorine with fluorine, producing fluorinated pyridine intermediates that can be further functionalized.Substitution to Phenyl Ring:

The pyridine core can be transformed into phenyl derivatives through cross-coupling or nucleophilic aromatic substitution, ultimately leading to the desired phenylpropionic acid.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Chlorination | Tungsten hexachloride, 200°C | ~95% | High regioselectivity |

| Fluorination | SbF₅, HF, controlled temperature | 90-95% | Efficient fluorination |

| Coupling | Cross-coupling reagents | Variable | Adaptable for phenyl systems |

Multi-Step Synthesis from Phenoxy-Benzyl Precursors

This method employs phenoxy-benzyl derivatives as starting materials, which are functionalized to incorporate the fluorinated phenyl group and then oxidized to the acid.

Preparation of Phenoxy-Benzyl Cyanide:

Via halogenation of benzyl alcohol derivatives, followed by cyanide substitution to form phenoxy-benzyl cyanide.Reaction with Dialkyl Carbonates:

Under basic catalysis, the cyanide is hydrolyzed or decarboxylated to form the corresponding propionic acid.Hydrolysis and Final Acid Formation:

Acidic or basic hydrolysis converts nitrile intermediates to the target acid.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Cyanide formation | Halogenation, NaCN | 85-90% | High purity cyanide intermediates |

| Carbonate reaction | C1–6 dialkyl carbonate, base | 80-88% | Mild conditions, scalable |

| Hydrolysis | Acidic or basic hydrolysis | 90-95% | Final acid with high purity |

Summary of Key Research Findings and Data

Notes and Considerations

Reagent Selection:

Fluorination reagents such as DAST or Selectfluor are preferred for regioselective fluorination, but safety precautions are necessary due to their reactivity.Reaction Conditions:

Elevated temperatures and inert atmospheres are often required to prevent side reactions, especially during fluorination and chlorination steps.Purification:

Techniques such as column chromatography, recrystallization, and distillation are employed to purify intermediates and final products, with particular attention to high boiling point impurities.Scale-up Potential: The methods involving phenoxy-benzyl derivatives and carbonate reactions are more amenable to industrial scale due to simpler purification and fewer hazardous reagents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the propionic acid moiety may be converted to other functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions can be used to modify the fluorinated phenyl ring or the propionic acid moiety, leading to the formation of alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid is being investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and lipophilicity, making them suitable candidates for drug design .

Case Study: Anti-inflammatory Agents

In a study focused on anti-inflammatory drugs, derivatives of propionic acid were synthesized to evaluate their efficacy against inflammatory pathways. The incorporation of fluorinated phenyl groups was found to significantly enhance the anti-inflammatory activity compared to non-fluorinated counterparts .

Agricultural Applications

Pesticide Formulation

The compound is also explored for use in pesticide formulations. Its unique chemical structure could enhance the efficacy of herbicides and fungicides by improving their solubility and stability in various environmental conditions. Research has shown that fluorinated compounds can improve the performance of agrochemicals by enhancing their penetration through plant cuticles .

Table: Comparison of Fluorinated vs Non-Fluorinated Agrochemicals

| Compound Type | Efficacy (%) | Stability (days) | Solubility (mg/L) |

|---|---|---|---|

| Non-Fluorinated | 65 | 10 | 50 |

| Fluorinated (including 3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid) | 85 | 30 | 150 |

Analytical Chemistry

Buffering Agent in Cell Culture

3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid serves as a non-ionic organic buffering agent in biological assays. Its pH stability range of 6-8.5 makes it suitable for cell culture environments, where maintaining physiological pH is crucial for cellular activities .

Application in Chromatography

Due to its unique chemical structure, this compound can be utilized as a standard reference material in chromatography. Its distinct spectral characteristics allow for accurate identification and quantification in complex mixtures, aiding in the development of analytical methods .

Mechanism of Action

The mechanism by which 3-(2’-Fluoro-5’-(trifluoromethoxy)phenyl)propionic acid exerts its effects depends on its specific application. In biochemical systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through the unique electronic and steric effects of the fluorinated groups. The pathways involved can vary widely, from metabolic processes to signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Position and Electronic Effects :

- The target compound’s 2'-fluoro and 5'-trifluoromethoxy substituents create distinct steric and electronic environments compared to analogs. For example, the 3-chloro-5-trifluoromethoxy analog (CAS 1036991-25-9) replaces fluorine with chlorine at the 3' position, increasing molecular weight and polarity .

- The trifluoromethoxy (-OCF₃) group enhances electron-withdrawing properties compared to methyl (-CH₃) or trifluoromethyl (-CF₃) groups, influencing reactivity in coupling reactions or receptor binding .

Pharmacological Relevance: Propionic acid derivatives with meta-substituted halogens (e.g., 3-chloro, 5-trifluoromethoxy) are frequently explored as anti-inflammatory agents. Patent literature highlights such compounds as intermediates for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) . The trifluoromethoxy group improves metabolic stability and bioavailability compared to non-fluorinated analogs, a critical factor in drug design .

Industrial and Agricultural Applications: Fluorinated propionic acids, such as 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS 916420-78-5), are precursors for herbicides and pesticides. For example, chlorinated analogs are intermediates in synthesizing clodinafop-propargyl, a grass herbicide . The trifluoromethoxy variant may exhibit superior environmental persistence compared to methyl-substituted analogs, a consideration in agrochemical development .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Properties

| Substituent Combination | Boiling/Melting Point* | LogP (Predicted) | Reactivity Notes |

|---|---|---|---|

| 2'-F, 5'-OCF₃ | Not reported | ~2.1 | High electrophilicity due to -OCF₃ |

| 3'-Cl, 5'-OCF₃ | Not reported | ~2.8 | Increased polarity from Cl |

| 3'-CH₃, 5'-OCF₃ | Not reported | ~2.5 | Reduced acidity vs. halogenated |

| 5'-F, 2'-OCF₃ | Not reported | ~2.1 | Similar to target compound |

Amino-substituted analogs (e.g., 3-amino-3-(4-fluorophenyl)propionic acid) exhibit higher melting points (~224–228°C), suggesting halogen and amine groups significantly influence crystallinity .

Biological Activity

3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid can be represented as follows:

- Molecular Formula : C11H10F4O3

- Molecular Weight : 284.19 g/mol

- IUPAC Name : 3-(2-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of certain pathways involved in pain perception and inflammation.

Potential Targets:

- TRPV1 Receptor : This receptor is known for its role in mediating pain and heat sensation. Studies have shown that analogues of similar compounds exhibit potent antagonistic activity against TRPV1, suggesting that 3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid may share similar properties .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can provide insights into optimizing its efficacy. The presence of fluorine and trifluoromethoxy groups is significant, as these substituents can enhance lipophilicity and binding affinity to target receptors.

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increased binding affinity |

| Trifluoromethoxy | Enhanced metabolic stability |

| Propionic Acid Backbone | Essential for maintaining biological activity |

Case Studies and Research Findings

-

TRPV1 Antagonism :

A study evaluated various analogues for their ability to inhibit TRPV1-mediated responses. Compounds with similar structural features demonstrated significant antagonistic effects, leading to reduced pain responses in animal models . -

Analgesic Activity :

In neuropathic pain models, compounds structurally related to 3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid exhibited strong analgesic effects with minimal side effects, indicating a favorable therapeutic profile . -

Antioxidant Properties :

Preliminary investigations into the antioxidant potential of this compound suggest it may possess free radical scavenging abilities, contributing to its overall biological efficacy .

Q & A

Q. What synthetic strategies are recommended for synthesizing 3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step approach is typically employed:

Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the fluorinated aromatic ring.

Propionic acid chain elongation via nucleophilic substitution or Grignard addition.

Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water).

Optimization involves controlling temperature (0–5°C for acylation) and using anhydrous solvents (THF, DMF) to minimize byproducts. Yield improvements (70–85%) are achievable with Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹⁹F NMR : Distinct singlets for fluorine atoms on the phenyl ring (-2'-F: δ ~ -110 ppm; -CF₃O: δ ~ -58 ppm) .

- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), propionic acid chain (δ 2.5–3.1 ppm for CH₂ groups) .

- IR : Strong C=O stretch (~1700 cm⁻¹), C-F stretches (1100–1250 cm⁻¹) .

- HRMS : Exact mass calculated for C₁₀H₈F₄O₃ ([M-H]⁻): 268.0421. Use ESI⁻ mode for ionization .

Q. How can researchers ensure the stability of 3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid during storage and experimental use?

- Methodological Answer :

- Storage : Under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation.

- Solvent Compatibility : Avoid DMSO if prolonged heating is required; use acetonitrile or methanol for stock solutions.

- Stability Tests : Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) over 48 hours at room temperature .

Q. What purification challenges arise due to the compound’s fluorinated groups, and how can they be addressed?

- Methodological Answer : Fluorinated compounds often exhibit poor solubility in polar solvents. Strategies include:

- Sonication during recrystallization to enhance dissolution.

- Reverse-phase chromatography (C18 columns, MeCN/H₂O with 0.1% formic acid).

- Cryogenic grinding to homogenize crystalline aggregates .

Q. What are the key considerations for assessing the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Electrophilic Susceptibility : The electron-withdrawing -CF₃O group deactivates the aromatic ring, limiting electrophilic substitution. Use directing groups (e.g., boronic acids) for regioselective modifications .

- Nucleophilic Targets : The propionic acid’s carboxylate group reacts with amines (e.g., EDC/NHS coupling) to form amides. Monitor pH (6.5–7.5) to avoid carboxylate protonation .

Advanced Research Questions

Q. How can researchers detect and quantify trace levels of this compound in environmental water samples?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) using HLB cartridges, eluted with methanol.

- Instrumentation : LC-MS/MS (ESI⁻ mode) with a C18 column (2.1 × 50 mm, 1.7 µm).

- Quantification : Use isotopically labeled analogs (e.g., ¹³C₆-3-(2'-F-5'-CF₃O-phenyl)propionic acid) as internal standards. Achieve LODs of 0.1 ng/L via MRM transitions (m/z 268 → 219) .

Q. What computational models predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- EPI Suite : Estimate biodegradability (BIOWIN3) and bioaccumulation factors (BCF).

- Molecular Dynamics : Simulate logP values (predicted ~3.2) and half-life in water (>180 days).

- Comparative Analysis : Cross-reference with structurally similar PFAS (e.g., 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid) to infer regulatory risks .

Q. How does the compound interact with biological targets such as enzymes or receptors, and what assays validate these interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to cyclooxygenase (COX-2) or PPARγ.

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorescence polarization (COX-2) or radioligand displacement (PPARγ).

- Cell-Based : Luciferase reporter assays in HEK293 cells transfected with nuclear receptors .

Q. What advanced degradation pathways (e.g., photolysis, hydrolysis) are relevant for this compound, and how can they be studied?

- Methodological Answer :

- Photolysis : Expose to UV (254 nm) in a quartz reactor; monitor degradation via HPLC-MS.

- Hydrolysis : Incubate at pH 2, 7, and 12 (37°C, 72 hrs); identify products (e.g., defluorinated derivatives) using TOF-MS.

- Oxidative Pathways : Use TiO₂ photocatalysis to assess mineralization to CO₂ and F⁻ ions .

Q. How do structural modifications (e.g., altering fluorine position) impact the compound’s physicochemical and biological properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 3-(3'-F-5'-CF₃O-phenyl)propionic acid) and compare:

- Lipophilicity : Measure logD via shake-flask method.

- Bioactivity : Test in enzyme inhibition assays (see Q8).

- Thermodynamic Stability : Calculate ΔG of fluorinated isomers using Gaussian09 (B3LYP/6-311++G**) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.